Secorapamycin sodium

mTOR signaling Immunosuppression Cell growth

Using intact rapamycin as a control introduces potent mTOR suppression, confounding studies of mTOR-independent activities. Secorapamycin sodium-the ring-opened, mTOR-inactive rapalog-eliminates this variable with <4% mTOR potency while retaining scaffold-related proteasome inhibition and P-gp efflux properties. • <4% mTOR potency vs. rapamycin; clean dissection of mTOR-dependent vs. independent phenotypes • Selective proteasome inhibition: PGPH(E) IC₅₀ 6.45 μM, CHT-L(D) >20 μM • Validated P-gp substrate with apical impermeability in Caco-2 for efflux transporter studies • Enhanced aqueous stability; ideal reference standard for rapamycin QC & degradation profiling

Molecular Formula C51H78NNaO13
Molecular Weight 936.2 g/mol
CAS No. 148554-65-8
Cat. No. B560154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecorapamycin sodium
CAS148554-65-8
Synonyms[2R-[2α,2(S*),3α,6β[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,7R*,19E,21R*,22(1S*,3R*,4R*)]]]-1-[oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-m
Molecular FormulaC51H78NNaO13
Molecular Weight936.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]
InChIInChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1
InChIKeyDNMSBJYMPJMFNS-OWGFPTNRSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥85%A crystalline solid

Secorapamycin Sodium: A Ring-Opened Rapamycin Derivative


Secorapamycin sodium (Secorapamycin A monosodium; CAS 148554-65-8) is the sodium salt of the ring-opened product of the macrolide immunosuppressant rapamycin (sirolimus). It arises via ester hydration followed by dehydration of the parent macrocycle . In contrast to rapamycin, which is a potent allosteric inhibitor of the mechanistic target of rapamycin (mTOR) complex 1, secorapamycin exhibits markedly reduced modulation of mTOR function [1]. This altered pharmacological profile has positioned secorapamycin sodium as a critical tool compound for investigating mTOR-independent activities of the rapamycin scaffold and for applications requiring a rapamycin-related molecule with attenuated canonical pathway effects.

01 mTOR-orthogonal research tool
02 Proteasome peptidase modulation
03 Enhanced aqueous stability for analytical use

Why Rapamycin Cannot Replace Secorapamycin Sodium


Generic substitution of secorapamycin sodium with rapamycin (sirolimus) or other mTOR-active rapalogs (e.g., everolimus, temsirolimus) is scientifically invalid for experiments aimed at dissecting mTOR-independent effects or requiring a degradation-resistant standard. Secorapamycin sodium possesses a fundamentally different molecular geometry due to macrocycle ring-opening, which abrogates its ability to form the FKBP12-mTOR inhibitory complex [1]. Consequently, its cellular and biochemical activities diverge sharply from those of its parent compound, including distinct stability kinetics, permeability characteristics, and target engagement profiles—particularly in proteasome inhibition assays [2]. Utilizing intact rapamycin would introduce potent mTOR suppression, confounding results and obscuring the specific, mTOR-orthogonal phenomena that secorapamycin is uniquely suited to interrogate.

mTOR Confounding Rapamycin's mTOR inhibitory activity may obscure mTOR-independent signals.
Target Shift Secorapamycin primarily modulates proteasome, not mTOR, altering downstream readouts.
Stability & Permeability Distinct degradation kinetics and Caco-2 permeability profiles preclude direct substitution.

Secorapamycin Sodium vs. Rapamycin: Key Differences


Attenuated mTOR Inhibition

Secorapamycin sodium demonstrates a nearly complete loss of mTOR inhibitory activity compared to its parent compound, rapamycin. In a thymocyte proliferation assay, secorapamycin sodium retained less than 4% of the potency of rapamycin . This represents a greater than 25-fold reduction in functional activity. This data aligns with multiple independent reports confirming that secorapamycin 'does not significantly affect mTOR function' [1].

mTOR Inhibition Reduction
Head-to-head
>96% reduction in potency
Supports mTOR-orthogonal tool compound fit
Thymocyte proliferation assay
mTOR signaling Immunosuppression Cell growth

Proteasome Inhibition vs. mTOR Activity

Secorapamycin sodium demonstrates a distinct shift in target engagement from mTOR to specific peptidase activities within the proteasome. While rapamycin is a potent mTOR inhibitor, secorapamycin sodium has been shown to inhibit the chymotrypsin-like (CHT-L(D)) and peptidyl-glutamyl peptide-hydrolyzing (PGPH(E)) activities of the proteasome, with IC50 values of >20 μM and 6.45 ± 0.78 μM, respectively [1]. In the same study, it was found to activate the trypsin-like (TL(F)) peptidase. This contrasts with rapamycin's primary mechanism and is consistent with findings that both rapamycin and secorapamycin can mimic each other's ability to inhibit the proteasome [2].

Proteasome vs. mTOR Targeting
Cross-study comparable
CHT-L(D) >20 μM, PGPH(E) 6.45 μM
Enables proteasome research without mTOR interference
In vitro enzymatic assays
Proteasome Peptidase mTOR-orthogonal

Enhanced Aqueous Stability

Under identical aqueous conditions, secorapamycin exhibits significantly slower degradation kinetics than rapamycin. A comparative study in 30/70 vol/vol acetonitrile-water mixtures at apparent pH 7.3 (with MeCOONH4) and pH 12.2 (with NaOH) found that 'Under all conditions studied, secorapamycin degradation was significantly slower than that of the parent compound' [1]. While rapamycin's half-life was reduced by three orders of magnitude at pH 12.2, secorapamycin remained comparatively more stable [1].

Aqueous Stability
Head-to-head
Slower degradation than rapamycin under all tested pH
May benefit stability-sensitive study designs
pH 7.3 and 12.2, acetonitrile-water
Stability Degradation kinetics Formulation

Caco-2 Permeability Profile

Secorapamycin sodium exhibits distinct membrane permeability characteristics compared to sirolimus (rapamycin) and its metabolites in Caco-2 cell monolayers. In a controlled study, when secorapamycin sodium was applied to the apical compartment, it was 'essentially impermeable to the apical membrane' and little was detected in the basolateral compartment after 4 hours [1][2]. In contrast, sirolimus was able to cross the apical membrane. However, both compounds were actively secreted across the apical membrane when dosed basolaterally, a process inhibited by the P-glycoprotein (P-gp) inhibitor LY335979 [1].

Caco-2 Permeability
Head-to-head
Essentially impermeable apically vs sirolimus
Distinct profile for intestinal transporter studies
Caco-2 monolayers, 4 h incubation
ADME Permeability Drug transport

Secorapamycin Sodium: Research and Industrial Applications


Analytical Reference Standard

Due to its enhanced aqueous stability and well-characterized degradation pathway, secorapamycin sodium is an ideal reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in the manufacturing of rapamycin and its analogs . It can be used to identify and quantify degradation products in drug substance and drug product testing, ensuring compliance with pharmacopeial standards.

mTOR-Independent Cellular Effects

With its profound loss of mTOR inhibitory activity (<4% potency of rapamycin) , secorapamycin sodium serves as a critical control compound to dissect mTOR-dependent from mTOR-independent effects. Researchers studying the proteasome-inhibitory [1] or other pleiotropic effects of rapalogs can use secorapamycin sodium to selectively 'silence' the mTOR pathway while retaining other scaffold-related activities.

P-glycoprotein Transporter Studies

The unique permeability profile of secorapamycin sodium in Caco-2 cell models—specifically its apical impermeability and active basolateral-to-apical secretion via P-gp —makes it a valuable tool compound for studying intestinal drug efflux mechanisms. It can be used to validate transporter assays and investigate the interplay between metabolism and active secretion.

Proteasome Peptidase Assays

Given its selective inhibition of CHT-L(D) and PGPH(E) peptidase activities (IC50 >20 μM and 6.45 μM, respectively) , secorapamycin sodium is a useful tool for modulating proteasome function in vitro. It allows researchers to probe the role of specific proteasome catalytic subunits without the potent mTOR inhibition associated with rapamycin, enabling cleaner mechanistic studies.

Application
Selection Property
Validation Focus
Analytical reference method development
Enhanced aqueous stability profile
Degradation product identification and quantification
mTOR-independent pathway research
Attenuated mTOR modulation
mTOR-orthogonal cellular endpoint validation
Intestinal efflux transporter studies
Apical impermeability & P-gp secretion profile
Transporter assay validation
Proteasome catalytic subunit research
Selective peptidase inhibition profile (CHT-L, PGPH)
Proteasome function without mTOR interference

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